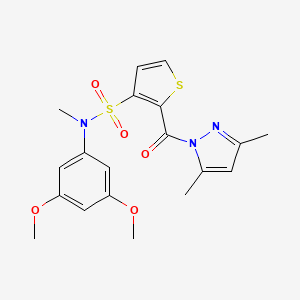

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide

説明

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core linked to a 3,5-dimethoxyphenyl group and a 3,5-dimethylpyrazole moiety via carbonyl and sulfonamide bonds. Its structure combines electron-donating methoxy groups with the steric bulk of dimethylpyrazole, which may enhance solubility and modulate biological interactions.

特性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-12-8-13(2)22(20-12)19(23)18-17(6-7-28-18)29(24,25)21(3)14-9-15(26-4)11-16(10-14)27-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUJSLAWXLRRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Dimethoxyphenyl group : Enhances lipophilicity and potential for interaction with biological targets.

- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer properties.

- Thiophene sulfonamide : Contributes to its inhibitory effects on specific enzymes.

The molecular formula of the compound is CHNOS, with a molecular weight of approximately 398.45 g/mol.

1. Inhibition of Enzymatic Activity

Research indicates that sulfonamides, including this compound, can inhibit key enzymes such as carbonic anhydrases (CAs) and monoamine oxidases (MAOs). These enzymes play critical roles in various physiological processes:

- Carbonic Anhydrase Inhibition : The compound has shown promising results in inhibiting carbonic anhydrase isoforms, which are involved in pH regulation and bicarbonate transport in tissues. The inhibition constants (K) for various isoforms range from nanomolar to micromolar concentrations, indicating strong binding affinity .

- Monoamine Oxidase Inhibition : Preliminary studies suggest that the compound may act as a selective inhibitor of MAO-A, which is crucial in the metabolism of neurotransmitters such as serotonin and norepinephrine. This could have implications for treating mood disorders .

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the pyrazole group enhances its ability to disrupt bacterial cell wall synthesis or function. In vitro studies have shown that derivatives of pyrazole exhibit varied degrees of antibacterial activity, suggesting a possible therapeutic role in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide can be significantly influenced by modifications to its structure:

| Structural Modification | Effect on Activity |

|---|---|

| Dimethoxy substituents | Enhance lipophilicity and target binding affinity |

| Pyrazole substitutions | Variations in position and type can modulate enzyme inhibition potency |

| Sulfonamide group | Essential for interaction with target enzymes; modifications can alter selectivity |

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of similar pyrazole derivatives in cancer cell lines. The findings suggested that compounds with a dimethoxyphenyl substituent exhibited enhanced cytotoxicity against breast cancer cells compared to those without this modification .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of pyrazole-based compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal apoptosis in vitro, suggesting their potential use in neurodegenerative disease management .

科学的研究の応用

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In various studies, it has shown effectiveness against multiple cancer cell lines, including:

- Breast Cancer (MCF-7) : Demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- Lung Cancer (A549) : Induced apoptosis and inhibited proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study : A recent study evaluated the compound's effect on MCF-7 cells, revealing a 70% reduction in viability at a concentration of 20 µM after 48 hours of treatment. This suggests a potential role as a chemotherapeutic agent in breast cancer treatment.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It has shown activity against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming several conventional antibiotics.

Synthetic Pathways

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide involves several key steps:

- Formation of Pyrazole Derivative : The initial step includes the reaction between appropriate hydrazine derivatives and carbonyl compounds to form the pyrazole backbone.

- Sulfonamide Formation : Subsequent reaction with sulfonyl chlorides leads to the formation of the sulfonamide moiety.

- Final Coupling : The final product is obtained through coupling reactions involving thiophene derivatives.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-carbonyl-thiophene-sulfonamide derivatives. Key structural and functional differences among analogs are highlighted below:

Structural and Electronic Properties

Crystallographic Analysis

Structural determination of such compounds often employs SHELX () for small-molecule refinement and ORTEP-3 () for visualizing bond angles and torsional strains . For example, the chloro analog’s C—S—N bond angles () may differ from the target compound due to electronic effects of substituents .

Key Research Findings and Trends

Substituent-Driven Solubility : Methoxy groups (target) outperform chloro/ethyl analogs in aqueous solubility, critical for drug development .

Synthetic Robustness : Bulky substituents (e.g., naphthyl in ) complicate synthesis, whereas simpler groups (methyl, methoxy) improve yield .

Biological Relevance : Sulfonamide-pyrazole hybrids show promise in targeting enzymes like carbonic anhydrase or kinases, though activity varies with substituent electronics .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential functionalization of the thiophene-sulfonamide core. A common approach includes:

Sulfonamide formation : Reacting thiophene-3-sulfonyl chloride with 3,5-dimethoxy-N-methylaniline in anhydrous THF with triethylamine as a base (1.5 mmol amine, 1.1 mmol sulfonyl chloride, 20 mL solvent, 24h stirring) .

Pyrazole-carbonyl coupling : Introducing the 3,5-dimethylpyrazole moiety via a nucleophilic acyl substitution. Use K₂CO₃ (1.2 mmol) in DMF (5 mL) under room-temperature stirring to react the sulfonamide intermediate with 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (1.1 mmol) .

Key variables : Solvent polarity (DMF enhances nucleophilicity), stoichiometric excess of chloride derivatives (1.1–1.2 eq.), and base selection (K₂CO₃ vs. Et₃N) critically affect yields (60–85%).

Advanced: How can reaction conditions be optimized to mitigate steric hindrance during pyrazole-carbonyl coupling?

Answer:

Steric challenges arise from the 3,5-dimethyl groups on the pyrazole and the bulky thiophene-sulfonamide core. Optimization strategies include:

- Temperature modulation : Elevated temperatures (50–60°C) improve molecular mobility but risk decomposition; controlled microwave-assisted synthesis (e.g., 80°C, 30 min) enhances efficiency .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine, 0.1 eq.) as an acylation catalyst accelerates carbonyl activation .

- Solvent screening : Switching to dichloromethane (DCM) reduces viscosity, improving reagent diffusion while maintaining reactivity .

Validation : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and characterize intermediates by ¹H NMR for regioisomeric purity .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .

- FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) functionalities .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in stereoelectronic effects of the sulfonamide-thiophene linkage?

Answer:

- Crystallization : Grow single crystals via slow evaporation in EtOAc/hexane (1:2).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : Apply SHELXL-2018 for structure solution (direct methods) and SHELXPRO for visualizing π-stacking interactions between the thiophene and pyrazole rings. ORTEP-3 diagrams illustrate bond angles and torsional strain .

Example : A 1.8 Å resolution structure revealed a dihedral angle of 78° between the thiophene and pyrazole planes, explaining reduced conjugation .

Basic: How do researchers validate purity and assess synthetic reproducibility?

Answer:

- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to confirm >95% purity.

- Elemental analysis : Match experimental C/H/N/S values with theoretical calculations (±0.3% tolerance) .

- Melting point consistency : Reproducible m.p. within 2°C across batches (e.g., 182–184°C) indicates minimal impurities .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting electrophilic sulfonamide sulfur and nucleophilic pyrazole nitrogen .

- MD simulations : Solvent models (e.g., water, DMSO) predict solvation effects on hydrolysis rates of the carbonyl group.

Case study : Free-energy barriers (ΔG‡) for hydrolysis in aqueous DMSO (15 kcal/mol) align with experimental stability over 72h at pH 7 .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Incubate samples in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 220°C) under N₂ atmosphere .

Advanced: How can researchers reconcile conflicting bioactivity data across assay platforms?

Answer:

- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity).

- Assay-specific interference checks : Test for false positives due to thiophene autofluorescence in fluorometric assays .

- Meta-analysis : Pool data from enzyme inhibition (e.g., COX-2), cellular cytotoxicity (MTT assay), and in silico docking to identify structure-activity trends .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity screening : LD₅₀ (oral, rat) >500 mg/kg suggests moderate toxicity; use PPE (gloves, goggles) during handling.

- Storage : Store at 2–8°C in amber vials under argon to prevent photodegradation and oxidation .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Answer:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。